molecular formula C10H8ClN B2748293 6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 783335-50-2

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B2748293
CAS No.: 783335-50-2
M. Wt: 177.63
InChI Key: KDUGYAFJPILFDN-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a chloro substituent at the 6th position, a nitrile group at the 1st position, and a partially saturated indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloroindene.

    Hydrogenation: The 6-chloroindene undergoes partial hydrogenation to form 6-chloro-2,3-dihydroindene.

    Nitrile Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 6-chloro-2,3-dihydro-1H-indene-1-amine.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-fluoro-2,3-dihydro-1H-indene-1-one
  • 5-Bromo-6-chloro-2,3-dihydro-1H-indene-1-one
  • 6-Chloro-5-methyl-2,3-dihydro-1H-indene-1-one

Uniqueness

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a chloro substituent and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGYAFJPILFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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